molecular formula C25H22ClN3O4 B10896989 2-chloro-5-(3-{(1Z)-2-cyano-3-[(4-ethoxyphenyl)amino]-3-oxoprop-1-en-1-yl}-2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid

2-chloro-5-(3-{(1Z)-2-cyano-3-[(4-ethoxyphenyl)amino]-3-oxoprop-1-en-1-yl}-2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid

Cat. No.: B10896989
M. Wt: 463.9 g/mol
InChI Key: LDNLSCAYMQHDFU-PDGQHHTCSA-N
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Description

2-CHLORO-5-{3-[(Z)-2-CYANO-3-(4-ETHOXYANILINO)-3-OXO-1-PROPENYL]-2,5-DIMETHYL-1H-PYRROL-1-YL}BENZOIC ACID is a complex organic compound with a unique structure that includes a chlorinated benzoic acid moiety, a cyano group, and an ethoxyaniline substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-CHLORO-5-{3-[(Z)-2-CYANO-3-(4-ETHOXYANILINO)-3-OXO-1-PROPENYL]-2,5-DIMETHYL-1H-PYRROL-1-YL}BENZOIC ACID typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Pyrrole Ring: This can be achieved through a condensation reaction between a suitable diketone and an amine.

    Introduction of the Cyano Group: This step often involves the use of cyanogen bromide or a similar reagent.

    Attachment of the Ethoxyaniline Group: This can be done through a nucleophilic substitution reaction.

    Chlorination of the Benzoic Acid Moiety: This step typically involves the use of a chlorinating agent such as thionyl chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

2-CHLORO-5-{3-[(Z)-2-CYANO-3-(4-ETHOXYANILINO)-3-OXO-1-PROPENYL]-2,5-DIMETHYL-1H-PYRROL-1-YL}BENZOIC ACID can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated benzoic acid moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-CHLORO-5-{3-[(Z)-2-CYANO-3-(4-ETHOXYANILINO)-3-OXO-1-PROPENYL]-2,5-DIMETHYL-1H-PYRROL-1-YL}BENZOIC ACID has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-CHLORO-5-{3-[(Z)-2-CYANO-3-(4-ETHOXYANILINO)-3-OXO-1-PROPENYL]-2,5-DIMETHYL-1H-PYRROL-1-YL}BENZOIC ACID involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-5-cyanophenylboronic acid
  • 2-Chloro-5-nitrobenzoic acid
  • 2-Chloro-5-methylpyridine

Uniqueness

2-CHLORO-5-{3-[(Z)-2-CYANO-3-(4-ETHOXYANILINO)-3-OXO-1-PROPENYL]-2,5-DIMETHYL-1H-PYRROL-1-YL}BENZOIC ACID is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. Its structure allows for diverse applications and makes it a valuable compound for research and industrial purposes.

Properties

Molecular Formula

C25H22ClN3O4

Molecular Weight

463.9 g/mol

IUPAC Name

2-chloro-5-[3-[(Z)-2-cyano-3-(4-ethoxyanilino)-3-oxoprop-1-enyl]-2,5-dimethylpyrrol-1-yl]benzoic acid

InChI

InChI=1S/C25H22ClN3O4/c1-4-33-21-8-5-19(6-9-21)28-24(30)18(14-27)12-17-11-15(2)29(16(17)3)20-7-10-23(26)22(13-20)25(31)32/h5-13H,4H2,1-3H3,(H,28,30)(H,31,32)/b18-12-

InChI Key

LDNLSCAYMQHDFU-PDGQHHTCSA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)NC(=O)/C(=C\C2=C(N(C(=C2)C)C3=CC(=C(C=C3)Cl)C(=O)O)C)/C#N

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C(=CC2=C(N(C(=C2)C)C3=CC(=C(C=C3)Cl)C(=O)O)C)C#N

Origin of Product

United States

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